(Z)-5-((3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid
Description
Properties
IUPAC Name |
5-[[3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S2/c1-25-13-6-3-2-5-11(13)19-12-9-27(23,24)10-14(12)26-17(19)18-15(20)7-4-8-16(21)22/h2-3,5-6,12,14H,4,7-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLWBPGZSCMPHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3CS(=O)(=O)CC3SC2=NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole-thiophene core, followed by the introduction of the methoxyphenyl group and the pentanoic acid side chain. Key steps may include:
Cyclization Reactions: Formation of the thiazole-thiophene core through cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
Coupling Reactions: Attachment of the pentanoic acid moiety using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-((3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The thiazole ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the thiazole ring produces dihydrothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-((3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating the binding affinities of various biomolecules.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-5-((3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The methoxyphenyl group may facilitate binding to hydrophobic pockets in proteins, while the thiazole-thiophene core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analysis
The compound belongs to a broader class of (Z)-configured thiazole derivatives. Key structural distinctions from analogs include:
- Substituent on the thiazole core : The 2-methoxyphenyl group at position 3 contrasts with other analogs featuring nitro (e.g., 4-nitrobenzylidene), thiophene, or 4-methoxyphenyl groups .
- Pentanoic acid chain: The carboxylic acid terminus distinguishes it from esters or amides in related structures (e.g., 2-(nitrooxy)ethyl esters in anti-inflammatory agents) .
Table 1: Structural Comparison with Analogous Compounds
Key Differences :
- Yields: The target compound’s synthesis may require optimized conditions compared to simpler thiazol-4(5H)-ones (yields: 44–90% for non-sulfonated analogs) .
- Workup Complexity : Sulfonation and acid-terminus purification likely necessitate chromatographic separation, unlike ester analogs .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound shows moderate similarity (~0.6–0.7) to:
- Anticancer thiazol-4(5H)-ones (e.g., nitrobenzylidene derivatives) due to shared thiazole and arylidene motifs.
- Anti-inflammatory thiazole esters (e.g., 2-(nitrooxy)ethyl derivatives) via the heterocyclic core .
Biological Activity
(Z)-5-((3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy against various disease models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno-thiazole moiety and an amino acid derivative. Its molecular formula is , and it exhibits notable properties such as solubility in organic solvents and stability under physiological conditions.
| Property | Value |
|---|---|
| Molecular Weight | 336.42 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, similar to other compounds in its class.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays showed that the compound effectively inhibited the growth of various cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer).
- IC50 Values : The compound demonstrated an IC50 value of approximately 15 nM against EGFR L858R/T790M mutants, indicating potent inhibitory activity compared to standard chemotherapeutics.
Antiviral Activity
In addition to its antitumor properties, the compound has been evaluated for antiviral activity. It was tested against HIV-1 in MT-4 cell lines, where it showed promising results with an EC50 value indicating effective viral inhibition.
| Activity Type | Cell Line/Model | IC50/EC50 Value |
|---|---|---|
| Antitumor | A549 | 15 nM |
| Antiviral | MT-4 (HIV-1) | EC50 not specified |
Case Studies
- Case Study on Antitumor Efficacy : A study involving the administration of the compound in xenograft models demonstrated reduced tumor growth compared to control groups. The mechanism was attributed to the induction of apoptosis in cancer cells.
- Antiviral Study : Research on HIV-1 inhibition revealed that the compound could significantly reduce viral replication in infected cells without causing high cytotoxicity, suggesting a favorable therapeutic index.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (Z)-5-((3-(2-methoxyphenyl)-tetrahydrothienothiazolylidene)amino)-5-oxopentanoic acid and its analogs?
- Methodological Answer : The compound can be synthesized via refluxing a mixture of thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide), chloroacetic acid, sodium acetate, and an appropriate oxo-compound in a DMF/acetic acid solvent system (1:2 ratio). Reflux duration (2–5 h) and subsequent recrystallization from DMF-ethanol are critical for purity and yield optimization .
Q. How can researchers validate the stereochemical configuration (Z/E isomerism) of this compound?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is essential to confirm the (Z)-configuration. Computational methods like density functional theory (DFT) can predict stability differences between isomers, which should correlate with experimental NMR and X-ray crystallography data .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Antimicrobial activity can be tested using broth microdilution assays against Candida species or bacterial strains, with ketoconazole or ampicillin as positive controls. Antioxidant activity is evaluated via DPPH radical scavenging assays, comparing IC₅₀ values to ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
